3-Bromo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid
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Overview
Description
3-Bromo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the bromination of tetrahydroquinoline derivatives followed by carboxylation. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and carboxylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Suzuki-Miyaura Coupling:
Oxidizing Agents: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological activities .
Scientific Research Applications
3-Bromo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers use this compound to study the structure-activity relationships of quinoline derivatives.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5,6,7,8-tetrahydroquinoline: Lacks the carboxylic acid group, which may affect its biological activity.
6-Bromoquinoline: A simpler structure with different reactivity and applications.
Uniqueness
3-Bromo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10BrNO2 |
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Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h4-6H,1-3H2,(H,13,14) |
InChI Key |
RWGLCDNFAYQJQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=C(C=N2)Br |
Origin of Product |
United States |
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